molecular formula C29H24N4O2S B2712873 4-methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide CAS No. 956186-59-7

4-methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide

Cat. No. B2712873
CAS RN: 956186-59-7
M. Wt: 492.6
InChI Key: WHPZSNKZTWAFHR-COEJQBHMSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple phenyl groups and a pyrazol ring. These structures suggest that the compound may have interesting electronic and steric properties .

Scientific Research Applications

Anticancer and Antiviral Properties

4-methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide derivatives have been investigated for their potential in various therapeutic applications. A particular study focused on the synthesis and characterization of celecoxib derivatives, revealing their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV (Hepatitis C virus) activities. Notably, one compound demonstrated significant anti-inflammatory and analgesic properties without causing tissue damage in liver, kidney, colon, and brain, in contrast to untreated controls or celecoxib itself. Additionally, some derivatives showed modest inhibition of HCV NS5B RdRp activity, highlighting their potential as therapeutic agents (Ş. Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition for Antitumor Activity

Further research into derivatives of this compound has demonstrated their ability to strongly inhibit carbonic anhydrase (CA) isoforms. This inhibition is crucial for exploring anti-tumor activities, as certain derivatives exhibited interesting cytotoxic activities. This suggests their potential significance in further anti-tumor activity studies (H. Gul et al., 2016).

Photodynamic Therapy Applications

A novel approach in the fight against cancer involves the use of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base. These derivatives have been synthesized and characterized for their photophysical and photochemical properties. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them remarkable potential Type II photosensitizers for cancer treatment in photodynamic therapy (M. Pişkin et al., 2020).

Antimicrobial Properties

Compounds based on this compound have also been evaluated for their antimicrobial properties. Some newly synthesized derivatives showed promising antibacterial and antifungal potency, indicating their potential as novel antimicrobial agents (H. Abbas et al., 2017).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Given its complex structure, it may have interesting biological activity that could be explored .

properties

IUPAC Name

4-methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O2S/c1-22-12-18-28(19-13-22)36(34,35)32-30-20-26-21-33(27-10-6-3-7-11-27)31-29(26)25-16-14-24(15-17-25)23-8-4-2-5-9-23/h2-21,32H,1H3/b30-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPZSNKZTWAFHR-COEJQBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN(N=C2C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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